An In-depth Technical Guide to the Solubility of 2-Bromo-5-(trifluoromethyl)isonicotinic Acid
An In-depth Technical Guide to the Solubility of 2-Bromo-5-(trifluoromethyl)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-(trifluoromethyl)isonicotinic acid, a key building block in pharmaceutical and agrochemical research. While precise quantitative solubility data for this specific molecule is not widely published, this document synthesizes available qualitative information, outlines robust experimental protocols for determining its solubility, and discusses the critical factors influencing this essential physicochemical property.
Introduction: The Significance of 2-Bromo-5-(trifluoromethyl)isonicotinic Acid
2-Bromo-5-(trifluoromethyl)isonicotinic acid, with the molecular formula C₇H₃BrF₃NO₂, is a halogenated pyridine carboxylic acid derivative. The presence of a bromine atom, a trifluoromethyl group, and a carboxylic acid function on the pyridine ring imparts a unique combination of lipophilicity, electronic effects, and hydrogen bonding capabilities. These features make it a valuable synthon for the development of novel bioactive molecules. Understanding its solubility is paramount for its effective use in various applications, from reaction chemistry to formulation development. The trifluoromethyl group, in particular, is known to enhance the solubility of compounds in various organic solvents[1].
Table 1: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)isonicotinic Acid
| Property | Value | Source |
| CAS Number | 749875-16-9 | [2] |
| Molecular Formula | C₇H₃BrF₃NO₂ | [2] |
| Molecular Weight | 270.00 g/mol | [2] |
| Appearance | White to off-white solid | Generic supplier data |
| Storage | 2-8°C, under inert gas | [2] |
Understanding the Solubility Profile: A Qualitative Assessment
Based on the solubility of structurally related compounds, we can infer a likely solubility profile for 2-Bromo-5-(trifluoromethyl)isonicotinic acid. A closely related compound, 2-Bromo-5-(trifluoromethyl)pyridine, is known to be soluble in methanol and ethanol. Furthermore, other halogenated pyridine carboxylic acids exhibit slight solubility in water and good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The low solubility of unprotected amino acids in organic solvents is a known challenge, which can sometimes be overcome with specific reagents[3].
The carboxylic acid moiety suggests that the aqueous solubility of 2-Bromo-5-(trifluoromethyl)isonicotinic acid will be pH-dependent. At lower pH values, the carboxylic acid will be protonated, leading to lower aqueous solubility. As the pH increases above the compound's pKa, the carboxylate form will predominate, likely increasing its solubility in aqueous media. The binding of similar compounds to proteins has been shown to be a spontaneous process driven by hydrogen bonding and van der Waals forces[4].
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a well-established and robust technique for determining equilibrium solubility.
Materials and Equipment
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2-Bromo-5-(trifluoromethyl)isonicotinic acid (as a solid)
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Selected solvents (e.g., Water, pH buffers, Methanol, Ethanol, Acetone, Acetonitrile, DMSO, DMF)
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Analytical balance
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Vials with screw caps
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Constant temperature shaker/incubator
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Centrifuge
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Syringe filters (e.g., 0.22 µm PTFE or PVDF)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
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Volumetric flasks and pipettes
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Protocol
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Preparation of Saturated Solutions:
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Add an excess amount of solid 2-Bromo-5-(trifluoromethyl)isonicotinic acid to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.
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Pipette a precise volume of the desired solvent into each vial.
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Securely cap the vials to prevent solvent evaporation.
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Equilibration:
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Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).
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Agitate the samples for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
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Sample Processing:
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After equilibration, allow the vials to stand undisturbed for a short period to allow the bulk of the solid to settle.
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Centrifuge the vials at a high speed to pellet any remaining suspended solid.
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Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any fine particles. This step is critical to avoid artificially high solubility values.
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Quantification by HPLC:
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Prepare a calibration curve using accurately weighed standards of 2-Bromo-5-(trifluoromethyl)isonicotinic acid dissolved in the same solvent system.
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Dilute the filtered saturated solution to fall within the linear range of the calibration curve.
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Inject the diluted samples and standards onto the HPLC system. A reversed-phase C18 column is often a good starting point for this type of molecule. The mobile phase composition (e.g., a gradient of acetonitrile and water with a small amount of acid like formic or trifluoroacetic acid) should be optimized for good peak shape and resolution.
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Quantify the concentration of the compound in the saturated solution by comparing its peak area to the calibration curve.
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Factors Influencing Solubility
The solubility of 2-Bromo-5-(trifluoromethyl)isonicotinic acid is not a fixed value but is influenced by several environmental and structural factors.
Solvent Polarity
The "like dissolves like" principle is a fundamental concept in solubility. Given the polar carboxylic acid group and the more nonpolar brominated and trifluoromethylated pyridine ring, the solubility will be highest in solvents with intermediate polarity or in polar aprotic solvents that can act as both hydrogen bond acceptors and have a significant dipole moment. The solubility of related phenolic acids is generally low in water but significantly better in polar organic solvents like methanol, ethanol, and acetone[5].
pH
For ionizable compounds like 2-Bromo-5-(trifluoromethyl)isonicotinic acid, pH is a critical determinant of aqueous solubility. The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized to the un-ionized form at a given pH, which in turn governs the overall solubility. The crystal structure of a similar compound, 5-bromo-2-fluoronicotinic acid, has been reported as a monohydrate[6].
Caption: Influence of pH on the ionization and solubility of a carboxylic acid.
Temperature
The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with increasing temperature. However, this relationship should be determined experimentally for each solvent system.
Conclusion and Future Directions
References
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Chem-Impex. 4-(Trifluoromethyl)pyridine-3-carboxylic acid. [Link]
- Cai, B., et al. (2020). The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 427-429.
- Zhang, Y., et al. (2021). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 45(1), 235-245.
- Boateng, A., et al. (2026). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry, Articles ASAP.
- Pace, V., et al. (2021).
-
Lead Sciences. 5-Bromo-2-(trifluoromethyl)isonicotinic acid. [Link]
- Ferreira, O., et al. (2022). Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids. Molecules, 27(22), 8011.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-2-(trifluoromethyl)isonicotinic acid - Lead Sciences [lead-sciences.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2-BROMO-5-FLUORO-ISONICOTINIC ACID - Anichem [anichemllc.com]
- 6. researchgate.net [researchgate.net]
